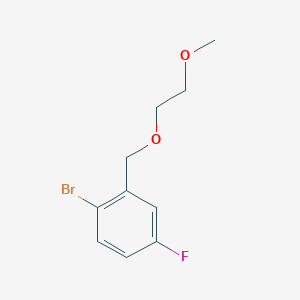

1-Bromo-4-fluoro-2-((2-methoxyethoxy)methyl)benzene

Description

Properties

IUPAC Name |

1-bromo-4-fluoro-2-(2-methoxyethoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFO2/c1-13-4-5-14-7-8-6-9(12)2-3-10(8)11/h2-3,6H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTCOIASTHMSBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCC1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization and Sandmeyer-Type Bromination

Installation of the (2-Methoxyethoxy)methyl Substituent

The (2-methoxyethoxy)methyl group is typically introduced via alkylation of a phenolic or benzyl alcohol intermediate.

Alkylation of Benzyl Alcohol Derivatives

Starting from (4-bromo-3-fluorophenyl)methanol or a similar benzyl alcohol derivative, the hydroxyl group is deprotonated using sodium hydride in tetrahydrofuran at 0 °C.

Then, methylation is achieved by adding methyl iodide, allowing the reaction mixture to warm to room temperature over several hours.

This sequence results in the formation of the methoxymethyl ether substituent.

For the (2-methoxyethoxy)methyl group, a similar strategy can be employed, using 2-methoxyethoxymethyl halides (e.g., 2-methoxyethoxymethyl chloride or bromide) as alkylating agents instead of methyl iodide.

Representative Experimental Procedure

Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Decarboxylative bromination | 4-fluoro-2-methoxybenzoic acid | Bu4NBr3, K3PO4, MeCN | 100 °C, 4-16 h | High yield, scalable, air tolerant | Requires benzoic acid precursor |

| Diazotization/Sandmeyer bromination | 2-amino-4-fluorobenzene derivatives | NaNO2, CuBr, HBr | 0 to 70 °C, 0.5-5 h | Selective halogenation | Multi-step, low temp control needed |

| Alkylation of benzyl alcohol | (4-bromo-3-fluorophenyl)methanol | NaH, 2-methoxyethoxymethyl halide | 0-20 °C, 3 h | Mild, efficient installation of ether | Requires preparation of benzyl alcohol intermediate |

This comprehensive analysis provides a professional and authoritative overview of the preparation methods for this compound, integrating diverse research findings and practical synthetic protocols. The combination of decarboxylative bromination and subsequent etherification constitutes the most effective and scalable approach for synthesizing this compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-fluoro-2-((2-methoxyethoxy)methyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine or fluorine atoms can be replaced by other substituents.

Oxidation Reactions: The compound can be oxidized to form different products.

Reduction Reactions: The compound can be reduced under specific conditions.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functional groups.

Scientific Research Applications

1-Bromo-4-fluoro-2-((2-methoxyethoxy)methyl)benzene has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-fluoro-2-((2-methoxyethoxy)methyl)benzene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, as well as the methoxyethoxy group, contribute to its reactivity and ability to form various chemical bonds. These interactions can affect biological systems and chemical processes, making the compound useful in research and industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence reactivity, solubility, and applications.

Compound A : 1-Bromo-2-(2-methoxyethoxy)benzene

- Structure : Bromine at position 1, 2-methoxyethoxy group at position 2.

- Key Differences : Lacks the fluorine atom and has a shorter ether chain.

- Impact : Reduced electron-withdrawing effects compared to the target compound, leading to higher electron density on the aromatic ring. This enhances susceptibility to electrophilic substitution but reduces stability in polar solvents .

Compound B : 1-Bromo-4-((2-ethylhexyl)oxy)benzene

- Structure : Bromine at position 1, 2-ethylhexyloxy group at position 3.

- Key Differences : Replaces fluorine with a bulky alkyl ether chain.

- Impact: Increased lipophilicity due to the long alkyl chain, improving solubility in non-polar solvents. However, steric hindrance reduces reactivity in coupling reactions .

Compound C : 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene

- Structure : Bromine at position 1, fluorine at position 4, trifluoromethyl at position 2.

- Key Differences : Trifluoromethyl (strong electron-withdrawing) replaces the (2-methoxyethoxy)methyl group.

- Impact : Enhanced electrophilicity at the bromine site, facilitating nucleophilic aromatic substitution. However, reduced solubility in protic solvents due to the hydrophobic CF₃ group .

Physicochemical Properties

Biological Activity

1-Bromo-4-fluoro-2-((2-methoxyethoxy)methyl)benzene is a halogenated aromatic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. Its unique structure, characterized by the presence of bromine and fluorine substituents along with a methoxyethoxy side chain, suggests that it may interact with various biological targets, influencing cellular processes and pathways.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₀BrF O₂, with a molecular weight of approximately 249.08 g/mol. The presence of halogen atoms (bromine and fluorine) is known to enhance the reactivity of organic compounds, potentially leading to significant biological interactions.

The mechanism by which this compound exerts its biological effects is likely related to its ability to form interactions with biomolecules such as proteins and nucleic acids. The halogenated structure may facilitate binding to specific receptors or enzymes, thereby modulating biochemical pathways involved in drug metabolism and cellular signaling.

Biological Activity and Pharmacological Potential

Research indicates that this compound may possess a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, making them candidates for further exploration in treating infections .

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit key metabolic enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CA I and CA II). Inhibition of these enzymes is relevant for therapeutic applications in conditions like glaucoma, epilepsy, and Alzheimer’s disease .

Toxicological Profile

Toxicity studies have been conducted to evaluate the safety profile of this compound. For instance, acute toxicity tests in rats have revealed a median lethal dose (LD50) of approximately 2,700 mg/kg when administered orally. Observed symptoms at lethal doses included tremors, weight loss, and respiratory distress . These findings underscore the importance of understanding both the therapeutic potential and the safety profile of this compound.

Case Studies

Several case studies have explored the biological activity of structurally related compounds:

- Inhibition Studies : A study involving bromophenol derivatives demonstrated effective inhibition against human carbonic anhydrase isoenzymes with Ki values ranging from 2.53 nM to 25.67 nM. This indicates a promising avenue for developing drugs targeting metabolic disorders .

- Antimicrobial Research : Compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections.

Data Summary Table

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-Bromo-4-fluoro-2-((2-methoxyethoxy)methyl)benzene, and what reaction conditions are critical for optimal yield?

- Methodological Answer : The compound is typically synthesized via bromination of a precursor such as 4-fluoro-2-((2-methoxyethoxy)methyl)benzene. Key reagents include bromine (Br₂) in the presence of iron (Fe) or iron(III) bromide (FeBr₃) as catalysts. Temperature control (40–60°C) and inert atmospheric conditions (e.g., nitrogen) are critical to minimize side reactions like oxidation or debromination. Post-reaction purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- NMR : Focus on distinguishing the bromine (¹H NMR: deshielded aromatic protons near δ 7.2–7.8 ppm; ¹³C NMR: C-Br at ~110–120 ppm).

- IR : Confirm the methoxyethoxy group via C-O-C stretches (~1100 cm⁻¹) and aromatic C-F stretches (~1200 cm⁻¹).

- Mass Spectrometry : Look for molecular ion peaks at m/z corresponding to C₁₀H₁₁BrFO₂ (exact mass: 277.0) and isotopic patterns for Br .

Q. How does the methoxyethoxy substituent influence the compound’s solubility and reactivity compared to simpler methoxy analogs?

- Methodological Answer : The ethylene glycol chain in the methoxyethoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to methoxy derivatives. This substituent also increases steric bulk, potentially slowing electrophilic substitution reactions. Comparative solubility studies via HPLC or partition coefficient (logP) measurements can quantify these effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for bromination under varying catalyst systems (e.g., Fe vs. FeBr₃)?

- Methodological Answer : Contradictions often arise from differences in catalyst loading (e.g., 5 mol% Fe vs. 10 mol% FeBr₃) or reaction time. Systematic kinetic studies using in-situ monitoring (e.g., GC-MS or Raman spectroscopy) can identify optimal conditions. For example, FeBr₃ may accelerate bromination but increase byproduct formation, requiring trade-offs between yield and purity .

Q. What experimental strategies are recommended for studying the electronic effects of the fluorine and bromine substituents on aromatic ring reactivity?

- Methodological Answer :

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and predict sites for electrophilic attack.

- Competitive Reactions : Compare halogenation rates (e.g., nitration) with analogs like 1-bromo-4-methoxybenzene to isolate electronic effects of fluorine.

- X-ray Crystallography : Resolve bond lengths (e.g., C-Br vs. C-F) to correlate structure with reactivity .

Q. How can researchers design experiments to assess the compound’s potential as a pharmacophore in drug discovery?

- Methodological Answer :

- In-Vitro Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure interactions with target proteins (e.g., enzymes or receptors).

- Metabolic Stability : Perform hepatic microsome assays to evaluate oxidative degradation pathways.

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified substituents (e.g., replacing Br with Cl) and compare bioactivity .

Q. What are the challenges in distinguishing this compound from structurally similar derivatives in literature searches, and how can they be mitigated?

- Methodological Answer : Similar IUPAC names (e.g., 1-bromo-4-fluoro-2-(methoxymethyl)benzene) can cause retrieval errors. Use exact InChI keys (e.g., MDGZLRMVHHJVFQ-UHFFFAOYSA-N for PubChem entries) or SMILES strings (e.g., COCCOC1=C(C=CC(=C1)Br)F) in database queries. Cross-reference synthesis protocols and spectral data to confirm identity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.